molecular formula C6H13NOS B097198 S-[2-(Dimethylamino)ethyl] ethanethioate CAS No. 18719-14-7

S-[2-(Dimethylamino)ethyl] ethanethioate

Cat. No.: B097198
CAS No.: 18719-14-7
M. Wt: 147.24 g/mol
InChI Key: WWQBUCLKROAZHO-UHFFFAOYSA-N
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Description

S-[2-(Dimethylamino)ethyl] ethanethioate is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol . It is known for its unique structure, which includes a thioester functional group and a dimethylaminoethyl substituent. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

S-[2-(Dimethylamino)ethyl] ethanethioate can be synthesized through several methods. One common synthetic route involves the reaction of 2-Bromo-N,N-dimethylethanamine hydrochloride with potassium thioacetate . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

S-[2-(Dimethylamino)ethyl] ethanethioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

S-[2-(Dimethylamino)ethyl] ethanethioate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce thioester functionality into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-[2-(dimethylamino)ethyl] ester involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. The dimethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

S-[2-(Dimethylamino)ethyl] ethanethioate can be compared with other similar compounds, such as:

Properties

IUPAC Name

S-[2-(dimethylamino)ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQBUCLKROAZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066401
Record name Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-14-7
Record name S-[2-(Dimethylamino)ethyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18719-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(2-(dimethylamino)ethyl) ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester
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Record name Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[2-(dimethylamino)ethyl] ethanethioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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